molecular formula C16H12Cl2N4O2S B2599852 N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-33-7

N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2599852
CAS No.: 896336-33-7
M. Wt: 395.26
InChI Key: AFUUEEHMGGXAPC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule designed for research applications. The compound features a complex heterocyclic structure comprising a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 3,4-dichlorophenyl ring via a thioacetamide bridge. This molecular architecture is characteristic of compounds investigated for potential pharmacologically relevant properties, particularly in the development of antimicrobial and anticancer agents . The presence of the dichlorophenyl substituent and the sulfur-containing chain can be critical for interacting with biological targets, as similar structural motifs are found in molecules studied for their enzyme inhibition capabilities . Researchers may value this compound for its potential role in probing biological pathways or as a lead structure in medicinal chemistry programs. Its specific mechanism of action and binding affinity require further empirical determination in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-9-4-5-22-13(6-9)20-15(21-16(22)24)25-8-14(23)19-10-2-3-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUUEEHMGGXAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C14H12Cl2N4O2S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of a dichlorophenyl group and a pyrido-triazine moiety linked through a sulfanyl acetamide functional group.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar triazine structures have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. Similar compounds with a pyrido-triazine scaffold have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspase pathways
AntioxidantReduction of oxidative stressScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazine derivatives demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells : In a comparative analysis involving several pyrido-triazine derivatives, one compound showed an IC50 value of 5 µM against MCF-7 cells after 48 hours of treatment. This suggests a potent anticancer activity that warrants further investigation into its mechanism .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells at the G0/G1 phase, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancerous tissues.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The target’s pyrido-triazinone core introduces rigidity and electronic delocalization absent in the hydrazinylidene-cyano systems of 13a–e.
  • Substituent Effects : The 3,4-dichlorophenyl group provides stronger electron-withdrawing effects compared to 13a (methyl), 13b (methoxy), and 13e (single chloro). This may enhance electrophilic reactivity or target binding.

Physicochemical Properties

Property Target Compound 13a 13b 13e
Melting Point (°C) Not Reported 288 274 Not Provided
IR C=O Stretch (cm⁻¹) ~1660–1680 (est.) 1664 1662
Lipophilicity (LogP) High (est.) Moderate Moderate Moderate

Insights :

  • The target compound’s melting point is anticipated to be higher than 13a–e due to its fused heterocyclic core and dichlorophenyl group, which promote crystallinity.
  • IR data suggest comparable carbonyl stretching frequencies (~1660–1664 cm⁻¹), indicative of similar acetamide C=O environments.

Implications of Structural Differences

  • Biological Activity: The dichlorophenyl and pyrido-triazinone motifs may enhance binding to enzymes or receptors (e.g., kinases or GPCRs) compared to the simpler arylhydrazine derivatives 13a–e.
  • Solubility : The sulfamoyl group in 13a–e improves aqueous solubility, whereas the target compound’s lipophilic dichlorophenyl group may favor passive diffusion across biological membranes.

Methodological Considerations

Structural elucidation of such compounds often employs X-ray crystallography, facilitated by programs like SHELX . For example:

  • SHELXL enables precise refinement of molecular geometry, critical for comparing bond lengths/angles between the target compound and analogs.
  • SHELXD/SHELXE may assist in resolving phase problems for structurally complex derivatives like the pyrido-triazinone core.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and intermolecular interactions?

The compound’s core includes a pyrido[1,2-a][1,3,5]triazin-4-one scaffold with a methyl group at position 8 and a sulfanylacetamide side chain. The dichlorophenyl substituent introduces steric and electronic effects, while the sulfanyl group facilitates hydrogen bonding and π-π stacking. Crystal structure analyses of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) reveal planar aromatic systems with dihedral angles between aromatic rings influencing packing efficiency .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical: (1) Synthesis of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of substituted pyridine precursors with triazine derivatives. (2) Coupling the core to the dichlorophenylacetamide moiety using carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Yield optimization requires careful control of stoichiometry and temperature .

Q. How can spectroscopic methods (NMR, IR) confirm the compound’s purity and structural integrity?

  • ¹H/¹³C NMR : The methyl group at position 8 appears as a singlet (~δ 2.5 ppm). The sulfanylacetamide’s NH proton resonates near δ 10.5 ppm (broad), while aromatic protons from the dichlorophenyl group show splitting patterns consistent with para-substitution.
  • IR : Stretching vibrations for the carbonyl group (C=O) in the triazinone (1680–1700 cm⁻¹) and amide (1640–1660 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s planar structure and polar groups (amide, sulfanyl) promote aggregation, but steric hindrance from the dichlorophenyl group may reduce solubility. Slow evaporation from mixed solvents (e.g., dichloromethane/ethyl acetate) enhances crystal growth. SHELXL refinement (via SHELX-2018) is recommended for resolving disorder in the triazinone ring, with hydrogen-bonding networks (N–H⋯O, C–H⋯F) stabilizing the lattice .

Q. How do computational methods (DFT, MD) aid in predicting biological activity or stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electrostatic potential, identifying nucleophilic regions (amide oxygen) for target binding. Molecular dynamics (MD) simulations (AMBER force field) predict aqueous stability, revealing hydrophobic interactions between the dichlorophenyl group and protein pockets. These methods guide lead optimization by correlating electronic properties with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) affecting protonation states. Normalize activity data using control compounds with known solubility profiles. Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For SAR studies, prioritize derivatives with modified sulfanyl or dichlorophenyl groups to isolate key pharmacophores .

Q. What strategies optimize regioselectivity during functionalization of the pyrido-triazinone core?

Electrophilic substitution at position 2 (sulfanyl group) is favored due to electron-withdrawing effects from the triazinone. Use directing groups (e.g., boronic esters) for site-specific modifications. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables introduction of aryl/heteroaryl groups at position 8-methyl with >80% yield under Pd(PPh₃)₄ catalysis .

Methodological Guidance

  • Crystallographic Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXD (dual-space algorithm) resolves phase problems in twinned crystals. Report R₁ values <5% for refined structures .
  • Synthetic Scalability : Replace EDC·HCl with polymer-supported carbodiimides for easier purification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

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